2-(4-Chlorophenyl)-1-phenylethanol
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Overview
Description
2-(4-Chlorophenyl)-1-phenylethanol is an organic compound with the molecular formula C14H13ClO It is characterized by the presence of a chlorophenyl group and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chlorophenyl)-1-phenylethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Chlorophenyl)-1-phenylethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-(4-Chlorophenyl)-1-phenylethanone yields this compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-1-phenylethanone.
Reduction: this compound.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-phenylethanone: The ketone analog of 2-(4-Chlorophenyl)-1-phenylethanol.
2-(4-Bromophenyl)-1-phenylethanol: A similar compound with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-1-phenylethanol: A similar compound with a methyl group instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
CAS No. |
6279-35-2 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H13ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14,16H,10H2 |
InChI Key |
WYNMJDIRSBDUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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